molecular formula C23H18ClF2N7O B12457168 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide

Cat. No.: B12457168
M. Wt: 481.9 g/mol
InChI Key: CVQBGAJRWZXORF-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with fluorophenyl and chlorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is formed through a cyclization reaction involving appropriate precursors. Subsequent steps include the introduction of fluorophenyl and chlorophenyl groups via nucleophilic substitution reactions. The final step involves the coupling of the glycinamide moiety to the triazine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazine ring.

    Substitution: Nucleophilic substitution reactions can be used to replace the fluorophenyl or chlorophenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: A compound with a similar fluorophenyl substitution pattern.

    4,4’-Difluorobenzhydrol: Another compound featuring fluorophenyl groups.

Uniqueness

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide is unique due to its combination of a triazine core with both fluorophenyl and chlorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18ClF2N7O

Molecular Weight

481.9 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C23H18ClF2N7O/c24-14-2-1-3-19(12-14)28-20(34)13-27-21-31-22(29-17-8-4-15(25)5-9-17)33-23(32-21)30-18-10-6-16(26)7-11-18/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

CVQBGAJRWZXORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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